L-Theanine-d5
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Overview
Description
L-Theanine-d5, also known as L-Glutamic Acid γ-ethyl amide-d5, is a deuterium-labeled form of L-Theanine. L-Theanine is a non-protein amino acid found predominantly in green tea leaves. It is known for its neuroprotective and antioxidant activities, as well as its ability to block the binding of L-glutamic acid to glutamate receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Theanine-d5 can be synthesized through various methods. One common approach involves the use of deuterated ethylamine and L-glutamic acid as starting materials. The reaction typically involves the formation of an amide bond between the γ-carboxyl group of L-glutamic acid and the amino group of deuterated ethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs fermentation techniques. For instance, Escherichia coli can be genetically engineered to express enzymes that facilitate the biosynthesis of this compound. This method involves the co-expression of enzymes such as γ-glutamylmethylamide synthetase, polyphosphate kinase, alanine transaminase, and alanine decarboxylase .
Chemical Reactions Analysis
Types of Reactions
L-Theanine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides .
Scientific Research Applications
L-Theanine-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying metabolic pathways.
Biology: Studied for its neuroprotective and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in reducing stress and anxiety.
Industry: Utilized in the production of functional foods and dietary supplements .
Mechanism of Action
L-Theanine-d5 exerts its effects by raising inhibitory neurotransmitter levels and blocking the production of excitatory neurotransmitters. It competes with glutamate for postsynaptic receptors, inhibiting its binding and preventing uptake. This mechanism contributes to its neuroprotective and relaxing properties .
Comparison with Similar Compounds
Similar Compounds
L-Theanine: The non-deuterated form of L-Theanine-d5, found in green tea.
D-Theanine: A stereoisomer of L-Theanine with similar properties but different biological activity.
Magnesium L-Theanine: A complex of magnesium and L-Theanine, known for its sleep-regulating effects
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate quantification is essential .
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxo-5-(1,1,2,2,2-pentadeuterioethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i1D3,2D2 |
InChI Key |
DATAGRPVKZEWHA-HOWSKJRISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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